2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride
CAS No.: 1033719-36-6
Cat. No.: VC21113362
Molecular Formula: C18H20ClNOS
Molecular Weight: 333.9 g/mol
* For research use only. Not for human or veterinary use.
![2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride - 1033719-36-6](/images/no_structure.jpg)
CAS No. | 1033719-36-6 |
---|---|
Molecular Formula | C18H20ClNOS |
Molecular Weight | 333.9 g/mol |
IUPAC Name | 2-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-1-ol;hydrochloride |
Standard InChI | InChI=1S/C18H19NOS.ClH/c1-19-11-10-15(17-7-4-12-21-17)16-9-8-13-5-2-3-6-14(13)18(16)20;/h2-9,12,15,19-20H,10-11H2,1H3;1H |
Standard InChI Key | AOVAITWXSAKYGE-UHFFFAOYSA-N |
SMILES | CNCCC(C1=C(C2=CC=CC=C2C=C1)O)C3=CC=CS3.Cl |
Canonical SMILES | CNCCC(C1=C(C2=CC=CC=C2C=C1)O)C3=CC=CS3.Cl |
Chemical Identity and Structural Characterization
Basic Chemical Structure
2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride is structurally characterized by a naphthalene ring system with a hydroxyl group at position 1 and a substituted propyl chain at position 2. The propyl chain features a thiophen-2-yl group at position 1 and a methylamino group at position 3. The compound exists as a hydrochloride salt, which affects its solubility and stability properties .
The compound is closely related to the antidepressant duloxetine, differing primarily in the positioning of key functional groups on the naphthalene ring system. In pharmaceutical contexts, it is frequently identified as "Duloxetine Impurity" in quality control protocols .
Molecular Properties
The base compound (without the hydrochloride) has a molecular formula of C18H19NOS, corresponding to a molecular weight of 297.4 g/mol . The hydrochloride salt (C18H19NOS·HCl) has a molecular weight of 333.8755 g/mol . This difference is significant for analytical purposes and influences the compound's physical properties and behavior in solution.
Nomenclature and Identification Systems
Systematic Naming Conventions
The compound is known by several systematic names that reflect different naming conventions in chemical nomenclature:
-
4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol hydrochloride
-
4-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-1-ol:hydrochloride
-
2-(1-(4-hydroxynaphth-1-yl)-3-(methylamino)propyl)-thiophene hydrochloride
Alternative Designations
In pharmaceutical contexts, the compound is often referred to by industry-specific designations:
-
Duloxetine EP Impurity C (USP RC C) HCl
-
Duloxetine EP Impurity C (See C4X-13363)
-
N-Methyl-3-(4-naphthol)-3-(2-thienyl) propanamine hydrochloride
These designations are particularly important in quality control and regulatory documentation for duloxetine manufacturing.
Applications and Significance
Pharmaceutical Quality Control
The primary significance of 2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride lies in its role as an identified impurity in the production of duloxetine, a widely prescribed antidepressant . Duloxetine functions as a dual serotonin and norepinephrine reuptake inhibitor, making it effective in the treatment of depression, anxiety disorders, and certain types of chronic pain.
The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) identify this compound as a specific impurity that must be monitored and controlled during the manufacturing process of duloxetine to ensure drug safety and efficacy .
Reference Standard Applications
Manufacturer | Product Number | Product Description | Packaging | Price (USD) | Last Updated |
---|---|---|---|---|---|
TRC | M287200 | 4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride | 100mg | $1,295 | 2021-12-16 |
TRC | M287200 | 4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride | 10mg | $160 | 2021-12-16 |
Biosynth Carbosynth | IM58103 | N-Methyl-3-(4-naphthol)-3-(2-thienyl) propanamine hydrochloride | 100mg | $250 | 2021-12-16 |
Biosynth Carbosynth | IM58103 | N-Methyl-3-(4-naphthol)-3-(2-thienyl) propanamine hydrochloride | 10mg | $60 | 2021-12-16 |
Biosynth Carbosynth | IM58103 | N-Methyl-3-(4-naphthol)-3-(2-thienyl) propanamine hydrochloride | 25mg | $100 | 2021-12-16 |
The significant price differences between suppliers reflect variations in synthesis methods, purity standards, and certification protocols .
Supply Chain Considerations
The compound is primarily supplied as a specialty chemical for analytical laboratories and pharmaceutical quality control departments. The relatively high cost reflects its specialized nature and limited production volume. Most suppliers provide certificates of analysis and spectral data to confirm identity and purity.
Related Structural Analogs
Positional Isomers
The compound 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol (CAS: 1033803-59-6) represents a positional isomer that differs in the attachment point on the naphthalene ring system . This isomer is also identified as a duloxetine impurity in regulatory contexts, specifically as Duloxetine Hydrochloride Impurity E according to European Pharmacopoeia standards .
Synthetic Precursors
(1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (CAS: 116539-55-0) represents a related compound that lacks the naphthalene moiety and is identified as Duloxetine Hydrochloride Impurity B in the European Pharmacopoeia . This compound may serve as a synthetic intermediate or degradation product in duloxetine synthesis.
These structural relationships provide insight into potential synthesis pathways and degradation mechanisms for duloxetine, which is valuable information for pharmaceutical process development and quality control.
Structural Characterization Methods
Spectroscopic Identification
Identification and characterization of 2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride typically involves multiple complementary analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
-
Mass Spectrometry for molecular weight verification and fragmentation pattern analysis
-
Infrared Spectroscopy for functional group identification
-
UV-Visible Spectroscopy for chromophore characterization
The compound can be distinguished from its positional isomers through careful analysis of the coupling patterns in the aromatic region of the 1H NMR spectrum, which reveal the substitution pattern on the naphthalene ring.
Chromatographic Analysis
In pharmaceutical quality control, the compound is typically analyzed using:
-
Reversed-phase HPLC with UV detection
-
Ultra-performance liquid chromatography (UPLC)
-
Liquid chromatography-mass spectrometry (LC-MS) for higher sensitivity applications
These methods enable quantitative determination of the compound as an impurity in duloxetine drug substance and formulations, typically with detection limits in the parts-per-million range.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume